molecular formula C15H13N3O3S2 B2655596 (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 851802-61-4

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2655596
CAS No.: 851802-61-4
M. Wt: 347.41
InChI Key: YUTRSSFMFFZFPR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring and a thiophene ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The imidazole ring and the thiophene ring are likely to contribute significantly to the overall structure of the molecule .

Scientific Research Applications

Hindered Phenolic Aminothiazoles Synthesis and Enzyme Inhibitory Activity

A study explored the synthesis of compounds designed as molecular hybrids of hindered phenolic and 2-aminothiazole moieties. These compounds demonstrated significant inhibition activity against carbohydrate hydrolyzing enzymes, indicating potential applications in managing diabetes through the inhibition of α-glucosidase and α-amylase enzymes. The antioxidant activities of these compounds were also investigated, revealing promising antioxidant potential comparable to or better than known antioxidants in various assays (Satheesh et al., 2017).

Luminescence Sensitization by Thiophenyl-Derivatized Nitrobenzoato Antennas

Another study evaluated thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers for Eu(III) and Tb(III) luminescence. The research aimed at enhancing the luminescence efficiency of these lanthanides through the strategic design of ligands, which could have implications in the development of new materials for optical applications (Viswanathan & Bettencourt-Dias, 2006).

Oxidation of Diarylacetylenes to 1,2-Diketones

The mild oxidation of diarylacetylenes using Oxone in trifluoroacetic acid to synthesize a variety of 1,2-diaryldiketones was reported. This method provides a useful synthetic pathway for generating complex organic structures, potentially useful in various chemical syntheses and pharmaceutical applications (Chu, Chen, & Wu, 2009).

Functionalization of Quinoline

A one-step synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through double C2/C3 functionalization of quinoline was developed. This process underscores the chemical versatility of quinoline derivatives for the synthesis of complex organic molecules with potential applications in medicinal chemistry (Belyaeva et al., 2018).

Antimicrobial and Antioxidant Activity of Benzofuran Derivatives

The synthesis, antimicrobial, antioxidant, and docking studies of novel benzofuran derivatives were conducted, highlighting the potential of these compounds in developing new antimicrobial and antioxidant agents. These studies demonstrate the relevance of structural modifications to enhance biological activity (Rashmi et al., 2014).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Further studies could also focus on its potential applications in various fields .

Properties

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(13-2-1-9-22-13)17-8-7-16-15(17)23-10-11-3-5-12(6-4-11)18(20)21/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTRSSFMFFZFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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